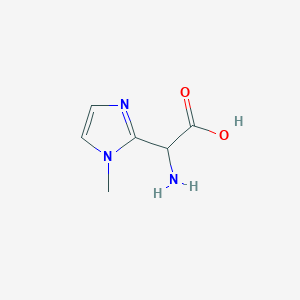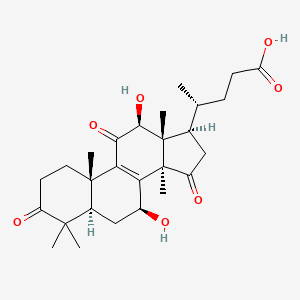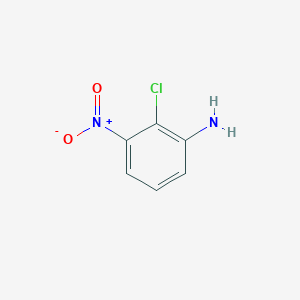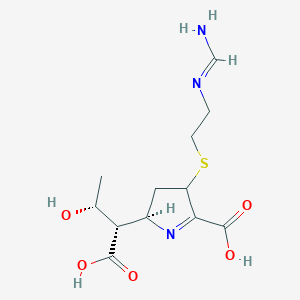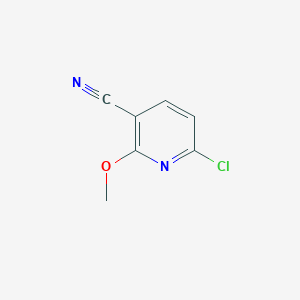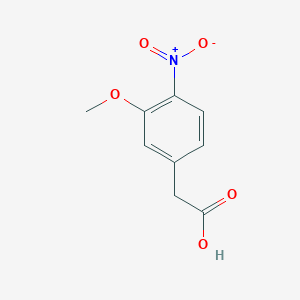
2-(3-Methoxy-4-nitrophenyl)acetic acid
Übersicht
Beschreibung
“2-(3-Methoxy-4-nitrophenyl)acetic acid” is a chemical compound with the linear formula C9H9NO5 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular weight of “this compound” is 211.176 . The InChI code for this compound is 1S/C9H9NO5/c1-15-8-3-2-6 (5-9 (11)12)4-7 (8)10 (13)14/h2-4H,5H2,1H3, (H,11,12) .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Deprotonation Equilibria
Research highlights the significance of 2-(3-Methoxy-4-nitrophenyl)acetic acid derivatives in understanding hydrogen bonding and deprotonation equilibria. Studies on urea and thiourea derivatives reveal insights into the deprotonation of receptors and formation of hydrogen-bonded complexes with anions, emphasizing the complex's stability constants and pKa values in different solvents. This understanding is crucial for designing more efficient chemical sensors and catalysts (Pérez-Casas & Yatsimirsky, 2008).
Protective Group in Organic Synthesis
The utility of related nitrophenylacetic acid derivatives as protective groups for hydroxyl functions in synthetic chemistry is documented. The introduction of (2-nitrophenyl)acetyl groups to protect hydroxyl functions without affecting other sensitive functional groups showcases the flexibility and efficiency of these compounds in complex organic synthesis processes (Daragics & Fügedi, 2010).
Intermediate in Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds. For instance, it has been used in the preparation of indole-2-acetic acid methyl esters, highlighting its role in synthesizing complex molecules and facilitating diverse chemical transformations (Modi, Oglesby, & Archer, 2003).
Solubility and Solute Transfer Studies
Investigations into the solubility and solute transfer of various compounds into solvents like 2-methoxyethanol incorporate this compound derivatives. These studies contribute to our understanding of solute behavior in different media, crucial for designing pharmaceuticals and optimizing industrial processes (Hart et al., 2015).
Synthesis of Nitro-Mannich Reaction Products
The compound's derivatives are also important in the synthesis of β-nitroamines via the nitro-Mannich reaction, showcasing the role of acetic acid in promoting these reactions and yielding significant insights into the mechanistic aspects of such transformations (Anderson, Blake, Howell, & Wilson, 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
It belongs to the class of organic compounds known as nitrobenzenes , which are known to interact with various biological targets.
Mode of Action
Nitrobenzenes, the class of compounds to which it belongs, typically interact with their targets through the nitro group
Biochemical Pathways
Nitrobenzenes can participate in a variety of biochemical reactions, but the specific pathways influenced by this compound remain to be determined .
Result of Action
Biochemische Analyse
Biochemical Properties
2-(3-Methoxy-4-nitrophenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to altered metabolic pathways and changes in the bioavailability of other compounds. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK signaling pathway, which is involved in cell growth, differentiation, and apoptosis . This modulation can lead to changes in gene expression profiles and impact cellular functions such as proliferation and survival. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to shifts in metabolic fluxes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with other biomolecules . The compound can also affect metabolic fluxes by altering the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Eigenschaften
IUPAC Name |
2-(3-methoxy-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-8-4-6(5-9(11)12)2-3-7(8)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAJOYCYODQOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587854 | |
| Record name | (3-Methoxy-4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5803-22-5 | |
| Record name | (3-Methoxy-4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



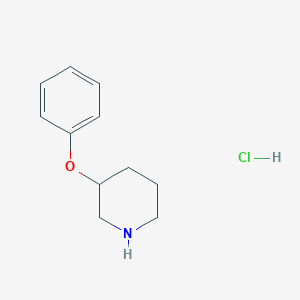

![(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1591098.png)
